Di-tert-butyl pyrazolidine-1,2-dicarboxylate Di-tert-butyl pyrazolidine-1,2-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 146605-64-3
VCID: VC21328868
InChI: InChI=1S/C13H24N2O4/c1-12(2,3)18-10(16)14-8-7-9-15(14)11(17)19-13(4,5)6/h7-9H2,1-6H3
SMILES: CC(C)(C)OC(=O)N1CCCN1C(=O)OC(C)(C)C
Molecular Formula: C13H24N2O4
Molecular Weight: 272.34 g/mol

Di-tert-butyl pyrazolidine-1,2-dicarboxylate

CAS No.: 146605-64-3

Cat. No.: VC21328868

Molecular Formula: C13H24N2O4

Molecular Weight: 272.34 g/mol

* For research use only. Not for human or veterinary use.

Di-tert-butyl pyrazolidine-1,2-dicarboxylate - 146605-64-3

Specification

CAS No. 146605-64-3
Molecular Formula C13H24N2O4
Molecular Weight 272.34 g/mol
IUPAC Name ditert-butyl pyrazolidine-1,2-dicarboxylate
Standard InChI InChI=1S/C13H24N2O4/c1-12(2,3)18-10(16)14-8-7-9-15(14)11(17)19-13(4,5)6/h7-9H2,1-6H3
Standard InChI Key VTJVHTYTEYACIY-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCCN1C(=O)OC(C)(C)C
Canonical SMILES CC(C)(C)OC(=O)N1CCCN1C(=O)OC(C)(C)C

Introduction

Chemical Identity and Structural Characteristics

Basic Identification

Di-tert-butyl pyrazolidine-1,2-dicarboxylate is recognized by its systematic IUPAC name and several identifying parameters that facilitate its classification in chemical databases and literature:

ParameterValue
CAS Number146605-64-3
Molecular FormulaC₁₃H₂₄N₂O₄
Molecular Weight272.34 g/mol
Synonyms1,2-Di-Boc-pyrazolidine; 1,2-Pyrazolidinedicarboxylic acid, 1,2-bis(1,1-dimethylethyl) ester

This compound is also sometimes referred to by product identifiers such as QM-3478 in commercial catalogs .

Structural Features

The structure of di-tert-butyl pyrazolidine-1,2-dicarboxylate features a five-membered pyrazolidine ring containing two adjacent nitrogen atoms. What distinguishes this compound is the presence of two tert-butyloxycarbonyl (Boc) protecting groups attached to these nitrogen atoms. This structural arrangement confers unique chemical properties and reactivity patterns to the molecule.

The Boc groups serve as protecting groups for the nitrogen atoms, preventing unwanted reactions at these sites during synthetic procedures. This protection mechanism is particularly valuable in multi-step organic synthesis pathways where selective reactivity is required.

Physical and Chemical Properties

Chemical Reactivity

The compound's reactivity is largely determined by its structural features:

  • The pyrazolidine ring provides a conformationally constrained framework that can influence stereochemical outcomes in reactions

  • The Boc protecting groups offer stability under basic conditions but can be cleaved under acidic conditions

  • The nitrogen atoms in the ring serve as potential sites for further functionalization

This combination of features makes di-tert-butyl pyrazolidine-1,2-dicarboxylate a versatile intermediate in synthetic organic chemistry.

Synthesis and Preparation

Synthetic Routes

The synthesis of di-tert-butyl pyrazolidine-1,2-dicarboxylate typically involves multi-step organic reactions. One common approach includes the reaction of di-tert-butyl hydrazodiformate with appropriate reagents to form the pyrazolidine ring.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides valuable insights into the structure of di-tert-butyl pyrazolidine-1,2-dicarboxylate. When analyzed in deuterated chloroform (CDCl₃), the compound exhibits characteristic signals corresponding to:

  • The tert-butyl groups (typically appearing as singlets in the upfield region)

  • The pyrazolidine ring protons (appearing in the mid-field region)

These spectral features serve as important identifiers for confirming the compound's structure and purity.

Infrared (IR) Spectroscopy

IR spectroscopy can reveal characteristic absorption bands associated with functional groups present in the molecule, including:

  • Carbonyl stretching from the carbamate groups

  • C-H stretching from the tert-butyl groups

  • C-N stretching from the pyrazolidine ring

These spectroscopic data points collectively provide a fingerprint that aids in confirming the identity and structural integrity of synthesized batches.

Applications in Chemical Research

Role in Organic Synthesis

Di-tert-butyl pyrazolidine-1,2-dicarboxylate serves primarily as an intermediate in organic synthesis, particularly in the preparation of more complex pyrazolidine derivatives. Its utility stems from several factors:

  • The protected nitrogen atoms can be selectively deprotected

  • The ring structure provides a scaffold for further functionalization

  • The compound can participate in various transformation reactions

These characteristics make it valuable in building more complex molecular architectures.

Comparison with Related Compounds

Structural Analogs

Di-tert-butyl pyrazolidine-1,2-dicarboxylate belongs to a broader family of N-protected heterocyclic compounds. Related structures include:

  • Di-tert-butyl hydrazine-1,2-dicarboxylate, which lacks the cyclic structure

  • Other pyrazolidine derivatives with different protecting groups

  • Structurally similar compounds with variations in ring size or heteroatom composition

These structural relationships are important for understanding the compound's place within the broader landscape of heterocyclic chemistry.

Research Gaps and Future Directions

Current Limitations in Knowledge

Despite its potential utility, several aspects of di-tert-butyl pyrazolidine-1,2-dicarboxylate remain understudied:

  • Detailed reaction mechanisms involving this compound

  • Comprehensive physical property data

  • Potential biological activities of derivatives

  • Optimized synthetic routes with documented yields

Opportunities for Further Investigation

These knowledge gaps present opportunities for further research, including:

  • Development of improved synthetic methodologies

  • Exploration of novel applications in organic synthesis

  • Investigation of potential biological activities of derivatives

  • Detailed structural studies using advanced spectroscopic techniques

Such research could expand the utility of this compound in both synthetic chemistry and potential applications in pharmaceutical development.

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